molecular formula C11H11N3O2 B3295862 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 890014-48-9

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B3295862
CAS RN: 890014-48-9
M. Wt: 217.22 g/mol
InChI Key: WNFHTBGHJPWRNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole-bearing compounds, including “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid”, can be synthesized using various techniques. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Heterocycles : The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, is extensively studied for its utility as a building block in the synthesis of heterocyclic compounds. This reactivity enables the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrating the compound's versatility in synthetic organic chemistry (Gomaa & Ali, 2020).

Biological Applications and Catabolism : The catabolism of indole-3-acetic acid by bacteria showcases the biological transformations of structurally related compounds, highlighting the interactions between microbial metabolism and plant growth hormones. This reveals potential biotechnological applications in agriculture and environmental management (Laird, Flores, & Leveau, 2020).

Biological Activities

Antioxidant and Pharmacological Effects : Compounds like Chlorogenic Acid (CGA) demonstrate significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. This highlights the potential therapeutic roles of phenolic acid compounds in treating various disorders, including cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Synthetic Strategies and Biological Activities : Pyrazole derivatives have been synthesized and studied for their potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This illustrates the compound's significance in agrochemical and pharmaceutical industries (Sheetal et al., 2018).

Future Directions

Given the diverse pharmacological effects of pyrazole-bearing compounds , future research could explore the potential applications of “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid” in various fields, including medicine and pharmacology.

properties

IUPAC Name

2-(5-amino-3-phenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)13-14(10)7-11(15)16/h1-6H,7,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHTBGHJPWRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267373
Record name 5-Amino-3-phenyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890014-48-9
Record name 5-Amino-3-phenyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890014-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-phenyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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